5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide
Overview
Description
5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 4-fluorophenyl group and a carboxylic acid amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate under acidic conditions to form an intermediate, which is then cyclized to produce the furan ring . The reaction conditions often include the use of anhydrous zinc chloride as a catalyst and heating the reaction mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The compound’s ability to interact with molecular targets such as cyclooxygenase (COX) enzymes and nuclear factor kappa B (NF-κB) pathways is of particular interest in understanding its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-2-methyl-furan-3-carboxylic acid amide: Similar structure but with a chlorine atom instead of fluorine.
5-(4-Bromophenyl)-2-methyl-furan-3-carboxylic acid amide: Similar structure but with a bromine atom instead of fluorine.
5-(4-Methylphenyl)-2-methyl-furan-3-carboxylic acid amide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide imparts unique electronic properties, making it more resistant to metabolic degradation and enhancing its biological activity compared to its analogs .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methylfuran-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXOOGAMTQGMAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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